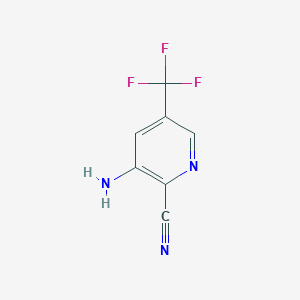

3-Amino-5-(trifluoromethyl)picolinonitrile

Übersicht

Beschreibung

3-Amino-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It is a white to yellow to gray to brown solid . This compound can be used as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile can be achieved from 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile .Chemical Reactions Analysis

3-Amino-5-(trifluoromethyl)picolinonitrile can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile from thiophosgene .Physical And Chemical Properties Analysis

3-Amino-5-(trifluoromethyl)picolinonitrile has a molecular weight of 187.12 . It is a white to yellow to gray to brown solid . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 362.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.8±27.9 °C .Wissenschaftliche Forschungsanwendungen

DNA Phosphoramidate Ligation

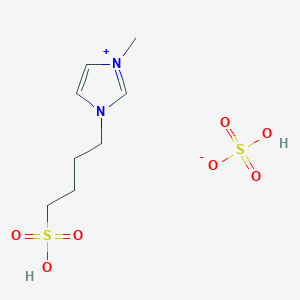

A study by Cape et al. (2012) explored the use of a phototriggered nonenzymatic DNA phosphoramidate ligation reaction, highlighting an N-methyl picolinium carbamate protecting group for selective amino protection in aqueous solution. This method demonstrates control over reaction initiation and rates in nonenzymatic DNA ligation, useful for protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Synthesis of Substituted Picolinonitriles

Fukuhara et al. (2018) developed a unique approach to synthesize 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines. This method provides a stepwise and one-pot synthetic route for these compounds (Fukuhara et al., 2018).

Synthesis of Trifluoromethylated Amino Compounds

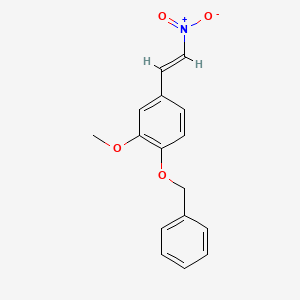

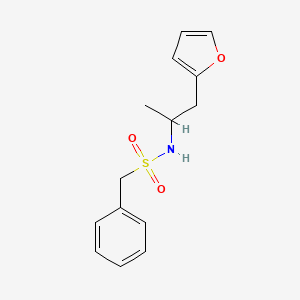

Mimura et al. (2010) studied the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde as a starting compound. This includes preparing trifluoroethylamino derivatives through reductive amination, which has implications in the development of fluorinated pharmaceuticals and agrochemicals (Mimura et al., 2010).

Anticancer Agent Synthesis

Yan et al. (2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, demonstrating their potent anticancer activities against various human cell lines. The compounds show potential as novel therapeutic agents in cancer treatment (Yan et al., 2013).

Synthesis of Triazolo-pyrimidine and Triazine Derivatives

Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives. This synthesis highlights its importance in the development of novel organic compounds with potential applications in pharmaceutical and material sciences (Zohdi, 1997).

Trifluoromethylation in Organic Synthesis

Zhao et al. (2018) developed a selective remote C–H trifluoromethylation protocol using CF3SO2Na under visible light irradiation, which is significant for introducing trifluoromethyl groups into organic molecules, a key functional group in many pharmaceuticals (Zhao et al., 2018).

Metallacrown Complexes in Magnetism

Stemmler et al. (1999) reported the synthesis of encapsulated-lanthanide 15-metallacrown-5 complexes, demonstrating their potential use in magnetic materials. This includes studies on their magnetic behavior and stability in solution (Stemmler et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIIIGYZOHJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(trifluoromethyl)picolinonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)

![Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671127.png)

![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)

![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)